molecular formula C22H33N3O6 B001167 Cilazapril monohydrate CAS No. 92077-78-6

Cilazapril monohydrate

Numéro de catalogue: B001167
Numéro CAS: 92077-78-6
Poids moléculaire: 435.5 g/mol
Clé InChI: JQRZBPFGBRIWSN-YOTVLOEGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cilazapril monohydrate is a compound belonging to the class of angiotensin-converting enzyme inhibitors. It is primarily used for the treatment of hypertension and congestive heart failure. This compound is a prodrug, which means it is metabolized in the body to produce its active form, cilazaprilat .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cilazapril involves several steps, starting from the preparation of the key intermediate, (S,S)-6-t-butoxycarbonyl-hexahydro-1-pyridazinylcarbonyl-1,3-dioxo-2-isoindolebutyric acid . This intermediate is then subjected to further reactions to form cilazapril. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

In industrial settings, cilazapril is produced using large-scale chemical synthesis methods. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and stability of the final product . The industrial production methods are designed to optimize yield and minimize impurities.

Analyse Des Réactions Chimiques

Core Reaction Mechanism

The primary synthesis involves the coupling of ethyl (R)-2-(trifluoromethane sulfonyloxy)-4-phenyl butyrate (I) with (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate (II) in the presence of N-methylmorpholine as a base . This reaction proceeds under reflux in methylene chloride, followed by acid hydrolysis with HCl to yield the final product .

Reaction Conditions :

  • Solvent: Methylene chloride (300–400 mL)
  • Base: N-methylmorpholine (21 g)
  • Temperature: 80–85°C (12–18 hours)
  • Acid Hydrolysis: HCl gas (20°C, 3–18 hours) .

Key Intermediates and Byproducts

  • Intermediate III : Ethyl (R)-2-(4-nitro benzene sulfonyloxy)-4-phenyl butyrate (II reacts with I)
  • Final Product : Cilazapril monohydrate (yield: 69.2 g) .

Degradation Pathways

This compound undergoes autocatalytic degradation, particularly in the presence of hydrochlorothiazide (HCTZ), which acts as a catalyst .

Degradation Mechanism

The reaction follows the Prout-Tompkins kinetic model :
ln(c0c)=kt+C\ln\left(\frac{c_0}{c}\right)=kt+C
where c0c_0 and cc are initial and remaining concentrations, respectively .

Key Factors :

  • Catalyst : HCTZ accelerates degradation by lowering induction time and increasing reaction rate constants .
  • Environmental Effects :
    • Humidity : Higher RH (76.4%) reduces half-life (t0.5t_{0.5}) by 30% .
    • Temperature : Activation energy (EaE_a) = 92.1 kJ/mol, calculated via Arrhenius plots .

Hydrochlorothiazide (HCTZ) Interaction

HCTZ co-formulation with this compound induces degradation via a non-reactive catalytic mechanism :

  • Kinetic Data :
    ParameterPure CilazaprilWith HCTZ
    Induction Time (h)24.112.3
    Rate Constant (k)0.035/h0.067/h
    Half-Life (t0.5t_{0.5})19.8 h10.3 h
    (T = 343 K, RH = 76.4%)

pH Sensitivity

This compound is unstable under acidic (pH < 4) and basic (pH > 8) conditions , leading to the formation of its active metabolite cilazaprilat .

Shelf-Life Determinants

  • Blister Packaging : Protects against humidity-induced degradation, extending t0.5t_{0.5} by 15% .
  • Storage Conditions : Optimal stability at 25°C, 60% RH .

Degradation Products

The primary degradation product is 9-amino-10-oxo-octahydro-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid , identical to that of pure cilazapril .

Key Reagents and Solvents

Reagent/SolventRoleReferences
Methylene ChlorideReaction medium
N-methylmorpholineBase for substitution
HCl GasHydrolysis catalyst
TFADeprotection agent

Applications De Recherche Scientifique

Cilazapril monohydrate has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

Cilazapril monohydrate is similar to other angiotensin-converting enzyme inhibitors such as enalapril, lisinopril, and ramipril. cilazapril has unique properties that distinguish it from these compounds:

Similar Compounds

  • Enalapril
  • Lisinopril
  • Ramipril

Activité Biologique

Cilazapril monohydrate is a potent angiotensin-converting enzyme (ACE) inhibitor primarily used in the treatment of hypertension and congestive heart failure. As a prodrug, it is converted into its active form, cilazaprilat, which exerts its pharmacological effects by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Cilazapril acts by blocking the ACE enzyme, which leads to decreased levels of angiotensin II. This results in reduced vasoconstriction and lower secretion of aldosterone, promoting sodium and water excretion. The overall effect is a reduction in blood pressure and alleviation of heart failure symptoms.

  • Inhibition of Angiotensin II Production : Cilazapril inhibits the conversion of angiotensin I to angiotensin II, leading to decreased vascular resistance and blood pressure .
  • Increased Renin Activity : The decrease in angiotensin II levels removes negative feedback on renin release, resulting in increased plasma renin activity (PRA) and angiotensin I concentrations .
  • Bradykinin Levels : Cilazapril may also influence bradykinin levels by inhibiting kininase II, contributing to vasodilation .

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its efficacy and safety:

ParameterValue
Bioavailability 57% for cilazaprilat after oral dose
Peak Plasma Concentration Achieved within 2 hours
Half-Life 0.90 hours (initial), 46.2 hours (terminal)
Renal Clearance 10.8 L/h (total clearance: 12.3 L/h)
Elimination Primarily renal; unchanged cilazaprilat

Clinical Efficacy

Cilazapril has been evaluated extensively in clinical trials for its antihypertensive effects:

  • Elderly Population : A study involving 83 elderly patients demonstrated that cilazapril effectively lowered sitting diastolic blood pressure (SDBP) from an average of 102.7 mm Hg to 89.4 mm Hg after 12 weeks (p < 0.001) with 75% of patients achieving a decrease of at least 10 mm Hg .
  • Combination Therapy : In trials assessing the combination of cilazapril with hydrochlorothiazide (HCTZ), significant increases in blood pressure reduction were noted, with SDBP decreasing from 4.3 mm Hg to 11.1 mm Hg after adding HCTZ .

Safety Profile

Cilazapril is generally well-tolerated; however, some adverse effects have been reported:

  • Common Side Effects : Elevated serum potassium levels (>5.5 mEq/L) occurred in approximately 0.7% of patients .
  • Angioedema Risk : There is a risk of angioedema associated with ACE inhibitors like cilazapril, with an incidence rate between 0.1% and 0.5% . This condition can be serious and requires immediate medical attention.

Case Studies

A multicenter trial involving over 4000 patients across various demographics confirmed the efficacy and safety of cilazapril in managing hypertension and heart failure:

  • Patient Demographics : Included elderly patients, those with renal impairment, and individuals with comorbid conditions such as chronic obstructive pulmonary disease.
  • Results Summary : The majority of participants experienced significant reductions in blood pressure without severe adverse reactions, reinforcing cilazapril's role as a first-line agent in hypertension management.

Propriétés

IUPAC Name

(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5.H2O/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26;/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28);1H2/t17-,18-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRZBPFGBRIWSN-YOTVLOEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88768-40-5 (anhydrous)
Record name Cilazapril [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092077786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00238846
Record name Cilazapril monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92077-78-6
Record name Cilazapril monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92077-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cilazapril [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092077786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilazapril monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CILAZAPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19KW7PI29F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cilazapril monohydrate
Reactant of Route 2
Cilazapril monohydrate
Reactant of Route 3
Reactant of Route 3
Cilazapril monohydrate
Reactant of Route 4
Cilazapril monohydrate
Reactant of Route 5
Reactant of Route 5
Cilazapril monohydrate
Reactant of Route 6
Cilazapril monohydrate
Customer
Q & A

Q1: What is Cilazapril and what is its mechanism of action?

A1: Cilazapril is an orally administered, long-acting angiotensin-converting enzyme (ACE) inhibitor. [, , , , , ] It acts as a prodrug, being metabolized in the liver to its active metabolite, Cilazaprilat. [, , ] Cilazaprilat is a potent and specific inhibitor of ACE, with an IC50 of 1.9 nM in rabbit lung tissue. [] ACE is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, Cilazapril reduces the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure. [, , , , ]

Q2: How does Cilazapril impact the renin-angiotensin-aldosterone system (RAAS)?

A2: Cilazapril, through its active metabolite Cilazaprilat, inhibits ACE, leading to a decrease in angiotensin II levels. [, ] This decrease in angiotensin II results in reduced aldosterone secretion and an increase in plasma renin activity. [, ] This overall modulation of the RAAS contributes to its antihypertensive effects.

Q3: Does Cilazapril affect regional blood flow?

A3: Yes, studies in spontaneously hypertensive rats (SHR) have shown that chronic Cilazapril treatment can induce general peripheral vasodilation, leading to decreased regional vascular resistance in most organs, except the heart. [] Interestingly, Cilazapril increased renal blood flow without affecting total cardiac output. []

Q4: Can Cilazapril impact cardiac hypertrophy?

A4: Studies in SHR suggest that chronic Cilazapril administration can prevent the development of cardiac hypertrophy. [] This effect is likely related to its blood pressure-lowering effect and potential preload- and afterload-reducing properties. []

Q5: Does Cilazapril influence the fibrinolytic system?

A5: Research indicates that Cilazapril may enhance fibrinolytic activity. [] This effect is thought to be linked to the drug's ability to stimulate the release of plasminogen activators from the vascular endothelium. []

Q6: What is the pharmacokinetic profile of Cilazapril?

A6: Cilazapril is rapidly absorbed after oral administration and is rapidly hydrolyzed to its active metabolite, Cilazaprilat, in the liver. [, , ] The peak plasma concentration of Cilazaprilat is reached around 1.7 hours after oral administration of Cilazapril. [] Cilazapril exhibits a biphasic elimination profile, with a terminal half-life of around 45 hours. [] This long half-life allows for once-daily dosing. [, , , , ]

Q7: Does age affect the pharmacokinetics of Cilazapril?

A7: Studies comparing elderly and young healthy volunteers found that while Cilazaprilat reaches higher peak plasma concentrations in the elderly, the overall age-related changes in Cilazaprilat pharmacokinetics and ACE inhibition are minimal. []

Q8: How does renal impairment affect Cilazapril's pharmacokinetics?

A8: Similar to other ACE inhibitors, renal impairment influences the pharmacokinetics of Cilazapril and Cilazaprilat, leading to increased plasma concentrations and prolonged half-lives, especially when creatinine clearance is below 15 mL/min. [] Dose adjustments are necessary for patients with renal impairment, particularly those on hemodialysis. [, ]

Q9: What are the clinical applications of Cilazapril?

A10: Cilazapril is clinically used for treating hypertension and congestive heart failure. [, , , , ] In hypertensive patients, Cilazapril effectively lowers blood pressure, both as monotherapy and in combination with hydrochlorothiazide. [, , , , , , ] In congestive heart failure, Cilazapril improves hemodynamic parameters and functional capacity. []

Q10: Does Cilazapril offer benefits beyond blood pressure reduction in hypertension?

A11: Research suggests that Cilazapril may provide additional benefits like improving aortic compliance and potentially reducing the risk of thromboembolic complications by enhancing fibrinolytic activity. [, ]

Q11: Are there any studies investigating the effect of Cilazapril on atherosclerotic progression?

A12: Yes, a study on patients with coronary artery disease and carotid artery plaque showed that long-term Cilazapril treatment significantly improved endothelial function and reduced carotid intima-media thickness, suggesting a potential beneficial effect on atherosclerotic progression. []

Q12: What is the safety profile of Cilazapril?

A14: Cilazapril has been shown to be generally well-tolerated in clinical trials. [, , , , ] The most common adverse effects reported include dizziness, cough, dyspnea, fatigue, angina pectoris, and headache. []

Q13: What is the relationship between Cilazapril's structure and its activity?

A15: While the provided research does not delve deeply into specific structure-activity relationships for Cilazapril, it does highlight that its conversion to the active diacid metabolite, Cilazaprilat, is crucial for its ACE inhibitory activity. [, ] This emphasizes the importance of the ester prodrug design for Cilazapril's pharmacokinetic and pharmacodynamic profile.

Q14: Are there any studies on developing transdermal delivery systems for Cilazapril?

A16: Research exploring the transdermal delivery of Cilazapril involved designing and synthesizing various ester-based prodrugs with improved physicochemical properties for skin permeation. [] These prodrugs were formulated into transdermal therapeutic systems (TTS) and showed promising results in terms of stability, formulate-ability, and skin permeability compared to oral Cilazapril formulations, highlighting the potential for developing transdermal Cilazapril therapies. []

Q15: What analytical techniques are commonly used to measure Cilazapril and Cilazaprilat concentrations?

A17: Radioenzymatic methods have been widely employed to measure plasma Cilazaprilat concentrations and assess plasma ACE activity. [, , , , ] High-performance liquid chromatography (HPLC) methods coupled with ultraviolet detection (UV) have also been developed and validated for the simultaneous determination of Cilazapril and Cilazaprilat in human plasma. [] These methods offer sensitive and specific quantification of the drug and its active metabolite for pharmacokinetic and bioequivalence studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.